REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].OS(O)(=O)=O.NC(N)=O.[CH2:14]([CH:16]([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:17]O)[CH3:15].S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[N+:1]([O-:4])([O:3][CH2:17][CH:16]([CH2:14][CH3:15])[CH2:19][CH2:20][CH2:21][CH3:22])=[O:2] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixed acid is agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A reactor is charged with 13.48 parts of mixed acid
|
Type
|
CUSTOM
|
Details
|
adjusted to 25°±3° C
|
Type
|
CUSTOM
|
Details
|
to rise to 32.5°±2.5° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 32.5°±2.5° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture agitated
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
ADDITION
|
Details
|
An aqueous 10% sodium sulfate solution is added to the ethylhexyl nitrate layer which
|
Type
|
STIRRING
|
Details
|
is agitated for 15 minutes at which point 0.50 part of an aqueous 10% sodium carbonate solution
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
ADDITION
|
Details
|
An additional 2.73 parts of a 10% aqueous sodium sulfate solution is added to the reactor
|
Type
|
STIRRING
|
Details
|
agitated for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Another 2.73 parts of 10% aqueous sodium sulfate solution is added to the reactor
|
Type
|
STIRRING
|
Details
|
the contents agitated for 15 minutes after which 0.50 part 10% aqueous sodium carbonate
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
is added
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC(CCCC)CC)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |